![molecular formula C13H20N2O4 B2498900 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 2090733-23-4](/img/structure/B2498900.png)
5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyl carbamate, which is used in the synthesis of tetrasubstituted pyrroles . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. Attached to this ring is a tert-butoxycarbonyl (BOC) group and a carboxylic acid group .Chemical Reactions Analysis
The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This makes it a useful protecting group in organic synthesis, as it can be selectively removed without affecting other functional groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 268.31 . Other properties such as boiling point or melting point are not available from the current data.Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity : This compound has been utilized in various synthetic chemical reactions. For instance, its derivative, tert-butyl {[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}acetate, was involved in the formation of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis, showcasing its potential in creating structurally diverse compounds (Hill et al., 2009).
Peptide Modification : The compound has been used in the modification of peptides. Specifically, N-Acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptides with a central aminomalonate or (amino)(cyano)acetate residue were prepared, demonstrating its utility in peptide chemistry (Matt & Seebach, 1998).
Applications in Organic Chemistry
- Role in Organic Synthesis : This compound is significant in the synthesis of other complex organic compounds. For example, it was used in the preparation of ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, indicating its versatility in organic synthesis (Carbone et al., 2013).
Pharmaceutical Research
- In Drug Synthesis : While excluding information related to drug use and dosage, it's noteworthy that this compound and its derivatives have been explored in the synthesis of potential pharmaceuticals. For instance, it was involved in synthesizing novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters, evaluated for their cytotoxicity against various cell lines (Liu et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The boc group’s role as a protecting group in organic synthesis suggests that it may be involved in various biochemical reactions, particularly those involving amines .
Result of Action
The use of similar compounds in the preparation of indole derivatives as efflux pump inhibitors suggests that it may have antibacterial effects .
Properties
IUPAC Name |
1,2-dimethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-8-10(11(16)17)6-9(15(8)5)7-14-12(18)19-13(2,3)4/h6H,7H2,1-5H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKWBSZNHRIVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2498817.png)
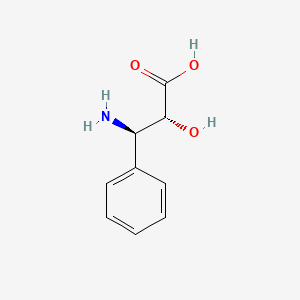
![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)
![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)
![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2498824.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)
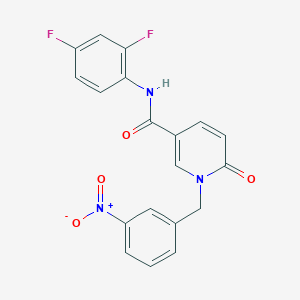
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2498828.png)


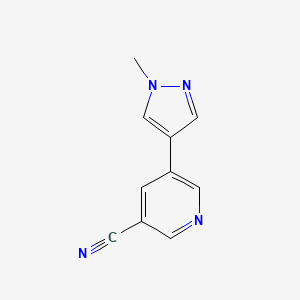
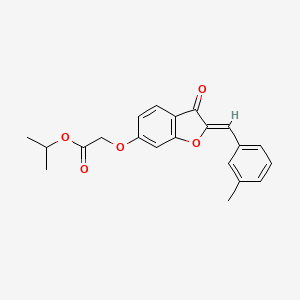
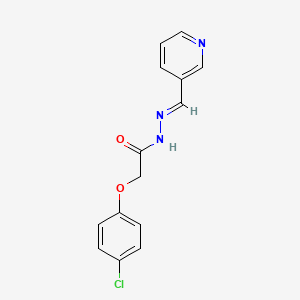
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2498839.png)
